2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide
Description
This compound belongs to the pyrazolo-triazolo-pyrazine family, characterized by a fused heterocyclic core with a 4-chlorophenyl group at position 9 and an N-(2,3-dimethylphenyl)acetamide side chain. The presence of electron-withdrawing substituents (e.g., 4-chlorophenyl) may enhance binding affinity to biological targets, while the acetamide moiety could influence solubility and metabolic stability .
Properties
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O2/c1-14-4-3-5-18(15(14)2)25-21(31)13-30-23(32)28-10-11-29-20(22(28)27-30)12-19(26-29)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBCIJNNQVFIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a double or triple bond. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a reference compound in analytical chemistry.
Biology: It is used in biological assays to study its effects on different biological pathways and targets.
Medicine: It has potential therapeutic applications due to its bioactive properties, including its use in drug discovery and development.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can lead to the activation or inhibition of these targets, resulting in various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves multi-step heterocyclization, similar to methods in and , but with tailored aryl acetamide coupling .
- Substituent introduction (e.g., 4-chlorophenyl) may follow protocols analogous to those for pyrazolo-pyrimidines, where aromatic amines are used to functionalize the core .
Q & A
Q. Critical Parameters :
- Temperature control (10–80°C) to minimize side reactions .
- Catalysts like triethylamine or Lewis acids (e.g., ZnCl₂) enhance reaction efficiency .
(Basic) Which analytical techniques are essential for structural validation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., aromatic proton splitting patterns at δ 7.2–8.5 ppm for chlorophenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 482.9) .
- X-ray Crystallography : Resolves stereochemistry of the fused triazolo-pyrazine system (e.g., bond angles <120° indicating ring strain) .
- HPLC-PDA : Monitors purity (>99%) using a C18 column (acetonitrile/water mobile phase) .
(Advanced) How can conflicting reports on biological activity (e.g., anticancer vs. anti-inflammatory) be reconciled?
Answer:
Contradictions arise from:
- Assay variability : IC₅₀ values differ between cell lines (e.g., HeLa vs. MCF-7) due to receptor expression levels .
- Structural analogs : Minor substituent changes (e.g., methoxy vs. methyl groups) alter target specificity (Table 1) .
- Mechanistic overlap : Apoptosis induction (caspase-3 activation) may overlap with anti-inflammatory COX-2 inhibition .
Q. Resolution Strategies :
Q. Table 1: Activity Comparison of Structural Analogs
| Compound Modification | Primary Activity | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Chlorophenyl substituent | Anticancer | 0.45 | |
| 4-Methoxyphenyl substituent | Anti-inflammatory | 1.2 | |
| Trifluoromethylphenyl group | Antimicrobial | 2.8 |
(Advanced) What computational methods aid in predicting binding modes to biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Models interactions with kinase domains (e.g., EGFR tyrosine kinase; binding energy < -9 kcal/mol) .
- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .
- QSAR Modeling : Correlates substituent electronegativity with activity (e.g., Hammett σ values predict COX-2 inhibition) .
Q. Key Findings :
- The pyrazine oxygen forms hydrogen bonds with Arg503 in EGFR .
- Chlorophenyl groups enhance hydrophobic interactions in the ATP-binding pocket .
(Advanced) How should researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
Q. Data Analysis :
- Use principal component analysis (PCA) to cluster bioactivity profiles .
(Basic) What protocols validate the compound’s stability under experimental conditions?
Answer:
- Forced Degradation Studies :
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C indicates thermal stability) .
(Advanced) How can in vitro/in vivo pharmacokinetic discrepancies be addressed?
Answer:
- Microsomal Stability Assays : Compare rat vs. human liver microsomes to predict metabolic clearance (e.g., CYP3A4 oxidation) .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction (fu < 5% correlates with poor bioavailability) .
- Toxicokinetics : Dose-dependent Cₘₐₓ studies in rodents identify nonlinear absorption .
(Basic) What safety precautions are required during handling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
